6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Starting Materials: Trifluoromethylating agents such as CF3I.
Reaction Conditions: Nucleophilic substitution or radical addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.
Properties
IUPAC Name |
6-(5-ethylthiophen-2-yl)-1-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3S/c1-3-8-4-5-12(21-8)11-6-10(14(15,16)17)9-7-18-20(2)13(9)19-11/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWPVTADBHMIKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)C2=NC3=C(C=NN3C)C(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic synthesis
-
Formation of the Pyrazolo[3,4-b]pyridine Core
Starting Materials: Pyridine derivatives and hydrazine.
Reaction Conditions: Cyclization reactions under acidic or basic conditions.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Typically performed in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the thienyl or pyrazolo[3,4-b]pyridine rings.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: Conducted in aprotic solvents like tetrahydrofuran (THF).
Products: Reduced forms of the compound, potentially altering the thienyl or pyrazolo[3,4-b]pyridine rings.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the substituent being introduced or replaced.
Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalysis due to its heterocyclic structure.
Material Science:
Biology and Medicine
Pharmacology: Investigated for its potential as an anti-inflammatory or anticancer agent due to its unique structure.
Biochemistry: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which 6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
6-(2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the ethyl group on the thienyl ring.
6-(5-ethyl-2-thienyl)-1-methyl-4-(methyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group.
Uniqueness
6-(5-ethyl-2-thienyl)-1-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to the combination of its substituents, which may confer distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology and material science.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
